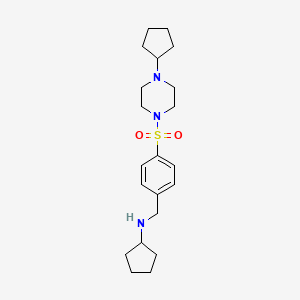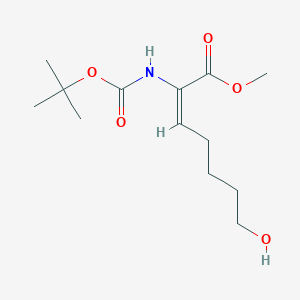
2,5-Dibromo-3,4-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 5 positions, and two methoxy groups are substituted at the 3 and 4 positions on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors, efficient mixing, and temperature control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dibromo-3,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dibromo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dibromo-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,5-Dibromo-3,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its biological activity and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,5-Dibromobenzaldehyde: Similar structure but lacks the methoxy groups.
2,5-Dibromo-4-methoxybenzaldehyde: Similar structure with one less methoxy group.
2,3-Dibromo-4,5-dimethoxybenzaldehyde: Similar structure with different bromine substitution pattern
Uniqueness: 2,5-Dibromo-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. The presence of both bromine and methoxy groups enhances its versatility in organic synthesis and its potential biological activity .
Properties
Molecular Formula |
C9H8Br2O3 |
|---|---|
Molecular Weight |
323.97 g/mol |
IUPAC Name |
2,5-dibromo-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
InChI Key |
FZKNQQXVLMTLAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)Br)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)





![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)

amine](/img/structure/B13085429.png)


